molecular formula C39H28ClN3O4 B14644803 Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, perchlorate CAS No. 55361-41-6

Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, perchlorate

Cat. No.: B14644803
CAS No.: 55361-41-6
M. Wt: 638.1 g/mol
InChI Key: ZSOOXBPZKZBJNY-UHFFFAOYSA-M
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Description

Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, perchlorate is a complex organic compound known for its unique structure and diverse applications in various fields of science. This compound is characterized by its pyridinium core, which is substituted with multiple phenyl and pyrimidinyl groups, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, perchlorate typically involves multi-step organic reactions. One common method includes the reaction of 4,6-diphenyl-2-pyrimidinyl chloride with pyridine in the presence of a base to form the pyridinium salt. This intermediate is then reacted with triphenylphosphine to introduce the triphenyl groups. The final step involves the addition of perchloric acid to form the perchlorate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce partially or fully reduced pyridinium compounds .

Scientific Research Applications

Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, perchlorate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, perchlorate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, chloride
  • Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, bromide
  • Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, iodide

Uniqueness

The perchlorate variant of this compound is unique due to its specific counterion, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain chemical and industrial applications where these properties are desirable .

Properties

CAS No.

55361-41-6

Molecular Formula

C39H28ClN3O4

Molecular Weight

638.1 g/mol

IUPAC Name

4,6-diphenyl-2-(2,4,6-triphenylpyridin-1-ium-1-yl)pyrimidine;perchlorate

InChI

InChI=1S/C39H28N3.ClHO4/c1-6-16-29(17-7-1)34-26-37(32-22-12-4-13-23-32)42(38(27-34)33-24-14-5-15-25-33)39-40-35(30-18-8-2-9-19-30)28-36(41-39)31-20-10-3-11-21-31;2-1(3,4)5/h1-28H;(H,2,3,4,5)/q+1;/p-1

InChI Key

ZSOOXBPZKZBJNY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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